REACTION_CXSMILES
|
[C:1]([C:5]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:6]=1[OH:7])([CH3:4])([CH3:3])[CH3:2]>[O-2].[O-2].[Mn+4].C1(C)C=CC=CC=1>[C:1]([C:5]1[C:6](=[O:7])[CH:8]=[CH:9][C:10](=[O:12])[CH:11]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(O)C=CC(=C1)O
|
Name
|
|
Quantity
|
17.4 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the manganese dioxide was removed by filtration by means of suction
|
Type
|
WASH
|
Details
|
Then the manganese dioxide was washed with 50 cc of toluene
|
Type
|
CUSTOM
|
Details
|
the toluene was evaporated to dryness, by which 2-tert-butyl-1,4-benzoquinone
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C=1C(C=CC(C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |